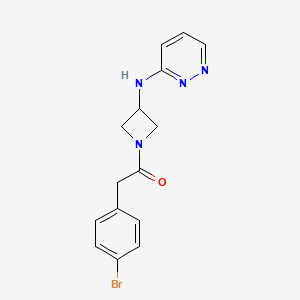
2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one, also known as BPAE, is a chemical compound with potential applications in scientific research. BPAE belongs to the class of azetidinone derivatives and has a molecular weight of 405.3 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
The Synthesis and Transformation of 4-phosphorylated Derivatives of 1,3-Azoles :This review discusses the synthesis methods of 4-phosphorylated 1,3-azoles (including oxazoles, thiazoles, and imidazoles) and their chemical and biological properties. The paper emphasizes the utility of these compounds in generating important classes of organic compounds like phosphorylated peptidomimetics, which are relevant in the synthesis of complex natural molecules and synthetic drugs. The study highlights the diverse biological activities of these derivatives, such as their anti-inflammatory, sugar-lowering, and neuroprotective effects (Abdurakhmanova et al., 2018).
Potential Bioactivities
A Review on Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors :This paper reviews the bioactivity of vicinally disubstituted pyridazinones, highlighting their role as potent and selective COX-2 inhibitors. One compound, ABT-963, demonstrated significant selectivity and efficacy in reducing pain and inflammation in animal models, suggesting the potential therapeutic applications of pyridazinone derivatives in treating conditions associated with COX-2 activity (Asif, 2016).
Environmental and Toxicological Studies
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol :This review summarizes the environmental occurrence and toxicological profile of 2,4,6-Tribromophenol, a compound related through its bromophenyl component. It covers its presence in the environment, including water, soil, and biota, highlighting the compound's use and degradation products. The review points out the need for further research on its toxicokinetics, toxicodynamics, and the role of its structural isomers in the environment (Koch & Sures, 2018).
properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-12-5-3-11(4-6-12)8-15(21)20-9-13(10-20)18-14-2-1-7-17-19-14/h1-7,13H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBQPSSJQUYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2725096.png)
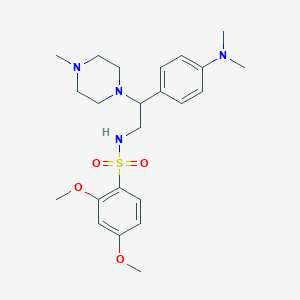
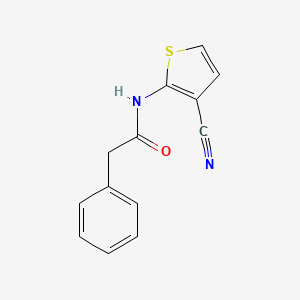
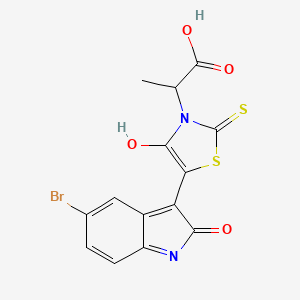
![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2725105.png)
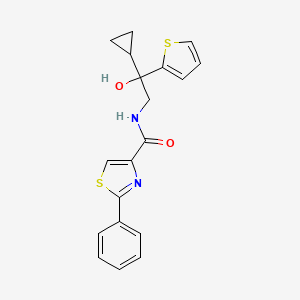
![1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2725107.png)
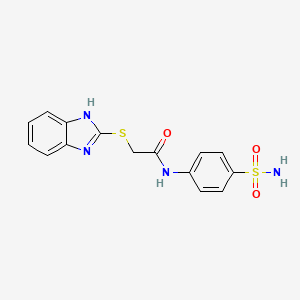
![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)
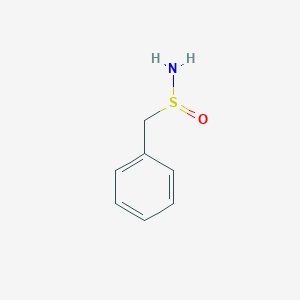
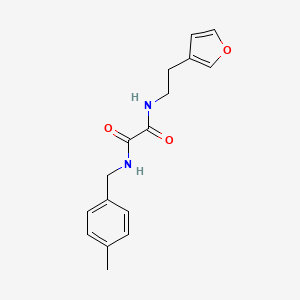
![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2725117.png)
